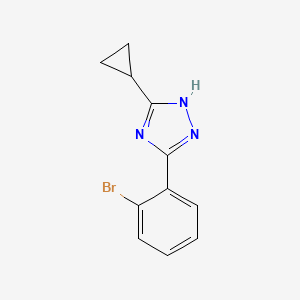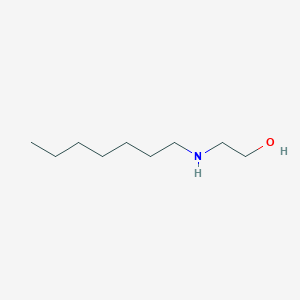
2-(Heptylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptylamino)ethan-1-ol: is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . It is a member of the class of ethanolamines, which are compounds containing an amino group attached to an ethanol backbone. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptylamino)ethan-1-ol typically involves the reaction of heptylamine with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Heptylamine+Ethylene oxide→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Heptylamino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the compound into or .
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as or .
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various depending on the substituent used.
Scientific Research Applications
2-(Heptylamino)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a for the synthesis of more complex molecules.
Biology: Employed in and .
Medicine: Investigated for its potential and .
Industry: Utilized in the production of and .
Mechanism of Action
The mechanism of action of 2-(Heptylamino)ethan-1-ol involves its interaction with biological molecules and cellular pathways . The compound can act as a ligand for specific receptors or enzymes , modulating their activity. The molecular targets and pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
- 2-(Hexylamino)ethan-1-ol
- 2-(Octylamino)ethan-1-ol
- 2-(Decylamino)ethan-1-ol
Comparison: 2-(Heptylamino)ethan-1-ol is unique due to its specific carbon chain length and functional groups , which confer distinct chemical properties and biological activities . Compared to its analogs, it may exhibit different solubility , reactivity , and biocompatibility .
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-(heptylamino)ethanol |
InChI |
InChI=1S/C9H21NO/c1-2-3-4-5-6-7-10-8-9-11/h10-11H,2-9H2,1H3 |
InChI Key |
YNDLAUMXTUJLLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


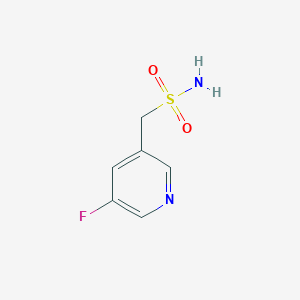
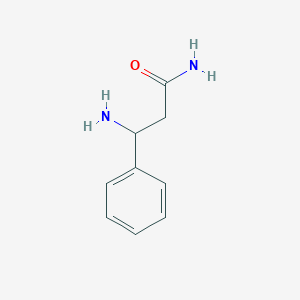
![2-[(2-Methoxyethyl)amino]-5-(4-methoxyphenyl)benzonitrile](/img/structure/B15257666.png)
![2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylpentanamide](/img/structure/B15257674.png)
![Methyl {[3-methyl-5-(propan-2-yloxy)phenyl]carbamoyl}formate](/img/structure/B15257677.png)


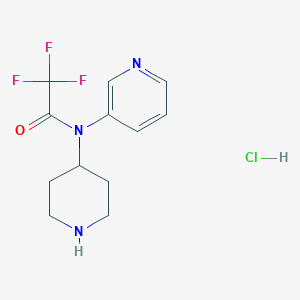
![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}benzaldehyde](/img/structure/B15257714.png)
![Methyl({[(3S)-piperidin-3-yl]methyl})amine](/img/structure/B15257716.png)

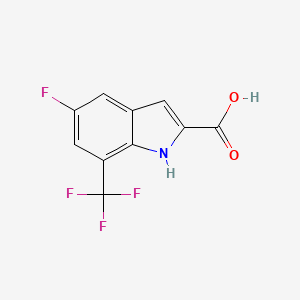
![tert-Butyl 1-(1-methyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257731.png)
